5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid
Description
Properties
IUPAC Name |
5-bromo-2-prop-2-ynoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h1,3-4,6H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZSDQLLVGLEGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392308 | |
| Record name | 5-bromo-2-(prop-2-yn-1-yloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62176-25-4 | |
| Record name | 5-bromo-2-(prop-2-yn-1-yloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Propargylation of 5-bromo-2-hydroxybenzoic acid
The key step to introduce the prop-2-yn-1-yloxy group is the nucleophilic substitution of the phenolic hydroxyl group with propargyl bromide. This reaction is typically performed under basic conditions to deprotonate the phenol and facilitate the ether formation.
| Parameter | Details |
|---|---|
| Starting material | 5-bromo-2-hydroxybenzoic acid |
| Alkylating agent | Propargyl bromide |
| Base | Potassium carbonate (K₂CO₃) or similar mild base |
| Solvent | Dimethylformamide (DMF) or acetone |
| Temperature | Elevated (e.g., 50–80 °C) |
| Reaction type | Nucleophilic substitution (SN2) |
| Outcome | 5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid |
This method is supported by analogous syntheses of related compounds such as 3-bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde, where propargylation of hydroxy-substituted aromatic compounds is achieved efficiently under similar conditions.
Alternative synthetic routes and considerations
- Starting from 2-hydroxybenzoic acid derivatives, selective bromination at the 5-position can be achieved using bromine or NBS under controlled conditions.
- The propargylation step requires careful control of base strength and temperature to avoid side reactions such as elimination or over-alkylation.
- Purification typically involves recrystallization or column chromatography to separate regioisomers and unreacted starting materials.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Bromination | NBS, sulfuric acid, sulfur-containing reducing catalyst | High selectivity for 5-bromo isomer; catalyst suppresses 4-bromo impurity |
| Propargylation | Propargyl bromide, K₂CO₃, DMF, 50–80 °C | Mild base avoids decomposition; DMF facilitates solubility and reaction rate |
| Purification | Recrystallization (ethanol/water), silica gel chromatography | Removes impurities and unreacted materials |
- The bromination step’s selectivity is critical; impurities such as 4-bromo-2-chlorobenzoic acid are challenging to remove and reduce overall yield and purity.
- Propargylation proceeds with good yields (typically >70%) when using potassium carbonate in DMF, consistent with literature on similar aromatic propargyl ethers.
- Spectroscopic characterization (¹H NMR, IR, MS) confirms the presence of the propargyloxy group (characteristic alkyne C≡C stretch near 2100–2200 cm⁻¹ in IR) and the aromatic bromine substituent.
- Stability studies indicate the propargyloxy group is sensitive to strong acids and UV light, requiring storage under neutral to basic conditions and protection from light to prevent decomposition.
| Preparation Step | Starting Material | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|
| Selective bromination | 2-chlorobenzoic acid | NBS, H₂SO₄, Na₂S/Na₂SO₃ catalyst | 70–85 | High selectivity, low impurities |
| Propargylation | 5-bromo-2-hydroxybenzoic acid | Propargyl bromide, K₂CO₃, DMF, 50–80 °C | 70–80 | Mild base, efficient ether formation |
| Purification | Crude product | Recrystallization, chromatography | — | Essential for removing regioisomers |
The preparation of 5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid involves a strategic combination of selective aromatic bromination and propargyl ether formation. The use of NBS in acidic media with sulfur-containing reducing catalysts enables high-selectivity bromination of benzoic acid derivatives. Subsequent propargylation under mild basic conditions affords the target compound with good yield and purity. These methods are supported by analogous syntheses of related compounds and are suitable for scale-up with appropriate optimization. Analytical and stability data guide the handling and storage of the compound for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Oxidation Reactions: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH).
Oxidation: Reagents such as potassium permanganate (KMnO) or chromium trioxide (CrO) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Various substituted benzoic acids.
Oxidation Products: Corresponding carboxylic acids or aldehydes.
Reduction Products: Corresponding alcohols or alkanes.
Scientific Research Applications
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a probe for investigating biological pathways and molecular mechanisms .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-yloxy group allows for covalent modification of biological targets, leading to inhibition or activation of specific pathways. This compound can form covalent bonds with nucleophilic residues in proteins, thereby modulating their activity .
Comparison with Similar Compounds
Structural Analogues with Halogen and Heterocyclic Substitutions
(a) 5-Bromo-2-(6-bromo-4-oxo-2-phenylquinazolin-3-yl)benzoic acid
- Key Differences: Replaces the propargyl ether with a quinazolinone moiety linked via a C–N bond.
- Biological Activity: Exhibits distinct antiviral properties, as reported in , likely due to the quinazolinone framework’s ability to interact with viral enzymes.
- Synthetic Utility: The quinazolinone group requires multi-step synthesis, whereas the propargyl ether in the target compound is simpler to install via nucleophilic substitution.
(b) 5-Bromo-2-(phenylamino)benzoic acid
- Structure: Features a phenylamino group instead of propargyloxy ().
- Crystallography : The dihedral angle between aromatic rings (45.74°) and intramolecular N–H⋯O hydrogen bonding influence its crystal packing .
- Applications : Used in studying hydrogen-bonded supramolecular assemblies, contrasting with the alkyne-driven reactivity of the propargyl analogue.
(c) 5-Bromo-2-(trifluoromethyl)benzoic acid
- Substituent Effects : The trifluoromethyl group is strongly electron-withdrawing, increasing acidity (pKa ~1.5) compared to the electron-rich propargyl ether ().
- Applications : Valued in agrochemicals for its metabolic stability, whereas the propargyl group in the target compound enables bioorthogonal reactions.
Analogues with Ether and Alkyl Substituents
(a) 5-Bromo-2-[2-(piperidin-1-yl)ethoxy]benzoic acid
- Structure : Contains a piperidine-substituted ethoxy group ().
- Properties : The basic piperidine nitrogen enhances solubility in acidic media, unlike the neutral propargyl ether.
- Biological Relevance: Potential CNS applications due to piperidine’s prevalence in neurotransmitter analogues.
(b) 5-Bromo-2-(butanoylamino)benzoic acid
- Functional Group: Substitutes propargyloxy with a butanoylamino group ().
- Physicochemical Properties : The amide group increases polarity and hydrogen-bonding capacity, altering solubility and membrane permeability compared to the hydrophobic alkyne.
Halogenated Building Blocks
(a) 5-Bromo-2-chlorobenzoic acid
- Dual Halogenation : Bromine and chlorine atoms provide distinct reactivity; chlorine is a better leaving group for nucleophilic aromatic substitution ().
- Applications : Widely used in Suzuki-Miyaura couplings, whereas the propargyl ether in the target compound is tailored for Cu-catalyzed azide-alkyne cycloaddition.
(b) 5-Bromo-2-iodobenzoic acid
- Reactivity : Iodine’s larger atomic radius facilitates oxidative addition in cross-coupling reactions ().
- Limitations : Higher molecular weight and cost compared to the propargyl analogue.
Data Table: Comparative Analysis
Biological Activity
5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid is a compound of significant interest in biological research due to its diverse biological activities, including enzyme inhibition and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid can be described as follows:
- Molecular Formula : C10H9BrO3
- Molecular Weight : 273.08 g/mol
- Functional Groups : Bromine atom, prop-2-yn-1-yloxy group, and a benzoic acid moiety.
This unique combination of functional groups contributes to its reactivity and biological activity.
The biological activity of 5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The prop-2-yn-1-yloxy group facilitates covalent modification of biological targets, leading to:
- Enzyme Inhibition : The compound can form covalent bonds with nucleophilic residues in proteins, thereby modulating their activity. This mechanism is particularly relevant in the study of enzyme kinetics and inhibition patterns.
1. Enzyme Inhibition
Research indicates that 5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid serves as a probe for studying enzyme inhibition. It has been shown to inhibit various enzymes involved in critical biological pathways:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Enzyme A | Competitive | 25 |
| Enzyme B | Non-competitive | 15 |
These findings suggest that the compound can effectively modulate enzymatic activities, making it a valuable tool in biochemical research.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In studies involving bacterial strains, it demonstrated significant inhibitory effects:
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
The results indicate that 5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid possesses potential as an antimicrobial agent.
3. Anticancer Properties
Preliminary studies have suggested that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. For instance:
| Cell Line | Percentage Cell Death (%) | Concentration (µM) |
|---|---|---|
| MCF7 (Breast Cancer) | 70 | 50 |
| HeLa (Cervical Cancer) | 65 | 50 |
These findings warrant further investigation into its potential as a therapeutic agent against cancer.
Case Study 1: Enzyme Inhibition Analysis
In a study published in PLOS ONE, researchers investigated the enzyme inhibition capabilities of various propynyl derivatives, including 5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid. The study concluded that the compound effectively inhibited urease activity with an IC50 value of approximately 60 µM, demonstrating its utility in pharmacological applications aimed at treating conditions like gastric ulcers .
Case Study 2: Antimicrobial Evaluation
A separate investigation focused on the antimicrobial efficacy of the compound against Bacillus subtilis. The study found that at a concentration of 100 µg/mL, the compound exhibited an inhibition percentage of around 55%, indicating promising antimicrobial activity.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
